molecular formula C17H17F4NO3S B2401340 N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1797900-43-6

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2401340
CAS No.: 1797900-43-6
M. Wt: 391.38
InChI Key: BLWDBRNTUPYZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F4NO3S and its molecular weight is 391.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination Reagents

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is a novel electrophilic fluorinating reagent showing improved enantioselectivity in fluorination reactions compared to its analogs. This compound, serving as a sterically demanding fluorinating agent, significantly enhances the selectivity of the products, demonstrating its potential application in synthesizing enantioselective fluorinated compounds (Yasui et al., 2011).

COX-2 Inhibitors

A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have been synthesized and evaluated for their COX-2 inhibitory activities. Compounds with fluorine substitution on the benzenesulfonamide moiety exhibited notable potency and selectivity for COX-2 inhibition, indicating the potential of such structures in developing new anti-inflammatory drugs (Pal et al., 2003).

Kynurenine 3-Hydroxylase Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is implicated in several neurological disorders. Inhibitors such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown significant potential in blocking the enzyme activity, which could be beneficial in treating neurological conditions (Röver et al., 1997).

Carbonic Anhydrase Inhibitors

New derivatives of benzenesulfonamides, such as 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have been synthesized and tested for their potential as carbonic anhydrase inhibitors. These compounds have shown strong inhibition of human cytosolic isoforms, suggesting their applicability in treating conditions related to aberrant carbonic anhydrase activity (Gul et al., 2016).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4NO3S/c1-16(25-2,14-8-3-4-9-15(14)18)11-22-26(23,24)13-7-5-6-12(10-13)17(19,20)21/h3-10,22H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWDBRNTUPYZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.